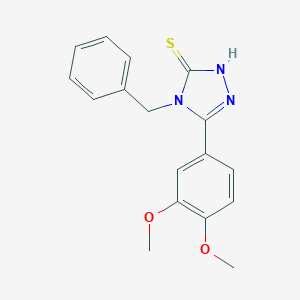

4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzyl group and a 3,4-dimethoxyphenyl group attached to the triazole ring. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.

Métodos De Preparación

The synthesis of 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the corresponding hydrazine derivative and the appropriate benzyl and 3,4-dimethoxyphenyl precursors.

Cyclization: The hydrazine derivative undergoes cyclization with the benzyl and 3,4-dimethoxyphenyl precursors to form the triazole ring.

Thiol Formation:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Análisis De Reacciones Químicas

4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the aromatic groups.

Substitution: The benzyl and 3,4-dimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, one study indicated that derivatives of triazole compounds could inhibit the proliferation of human colon carcinoma cells effectively . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have shown effectiveness against various bacterial strains and fungi. In particular, studies have demonstrated that the incorporation of sulfur into the triazole ring enhances its bioactivity against pathogens .

Fungicidal Activity

The compound's potential as a fungicide has been explored in agricultural research. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This property makes this compound a candidate for developing new fungicides that can combat resistant fungal strains .

Plant Growth Regulation

In addition to its fungicidal properties, triazole compounds are being researched for their role in plant growth regulation. They can modulate plant hormonal pathways and enhance stress resistance in crops. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving crop yield while minimizing chemical inputs.

Synthesis and Characterization

The synthesis of this compound typically involves cyclocondensation reactions followed by functionalization steps. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Mecanismo De Acción

The mechanism of action of 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with enzymes and receptors also contributes to its biological activities.

Comparación Con Compuestos Similares

4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound has a similar triazole ring structure but different substituents, leading to variations in its chemical and biological properties.

4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-thiol:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Actividad Biológica

The compound 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole class known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in pharmacology.

- Molecular Formula : C27H27N3O4S

- Molecular Weight : 489.6 g/mol

- IUPAC Name : 2-[[4-benzyl-5-[(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone]

- Structural Characteristics : The compound features a triazole ring that is crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Benzyl and Dimethoxy Groups : These modifications enhance the pharmacological profile of the compound.

- Final Product Isolation : Purification methods such as recrystallization and chromatography are employed to isolate the desired compound.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial activity against various pathogens. For instance:

- A study showed that at a concentration of 125 µg/mL, synthesized derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- In vitro studies indicated that certain triazole derivatives demonstrated cytotoxic effects against cancer cell lines including melanoma and breast cancer cells. The selectivity towards cancer cells was notable, suggesting potential as an antitumor agent .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole moiety interacts with specific enzymes, potentially inhibiting their activity.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

| Study | Findings | Concentration | Pathogen/Cell Line |

|---|---|---|---|

| Study A | Antimicrobial activity | 125 µg/mL | E. coli, S. aureus |

| Study B | Cytotoxicity against melanoma | Varies | Melanoma IGR39 |

| Study C | Selective inhibition of cancer cell migration | Low µM range | MDA-MB-231 |

Propiedades

IUPAC Name |

4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-21-14-9-8-13(10-15(14)22-2)16-18-19-17(23)20(16)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDFAXMMSCHQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325904 | |

| Record name | 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644735 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

299921-16-7 | |

| Record name | 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.